molecular formula C12H12O4S B1405531 Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate CAS No. 1303890-37-0

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate

Cat. No. B1405531
M. Wt: 252.29 g/mol
InChI Key: OLOYZHMRKFJRIJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes . It has a molecular formula of C12H12O4S and a molecular weight of 252.29 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate consists of a benzothiophene ring substituted with a hydroxy group at the 5-position and a methoxy group at the 6-position . The carboxylate group is attached to the benzothiophene ring .


Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate has a molecular weight of 252.29 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

Synthesis and Potential Biological Activities

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate, a compound in the family of benzothiophene derivatives, has been explored in various synthetic and biological research contexts. Notably, derivatives of benzothiophene have been studied for their potential anti-cancer properties. For instance, Mohareb, Abdallah, Helal, and Shaloof (2016) synthesized novel thiophene and benzothiophene derivatives, evaluating them as potential anti-cancer agents against various tumor cell lines (Mohareb et al., 2016).

Chemical Reactions and Structural Analysis

The compound has been involved in studies focusing on chemical reactions and structure elucidation. For instance, Shipilovskikh, Shipilovskikh, and Rubtsov (2014) explored the recyclization reactions of similar benzothiophene derivatives with amines, contributing to the understanding of their chemical behavior and structure (Shipilovskikh et al., 2014).

Crystal and Molecular Structure Studies

The crystal and molecular structures of related compounds have been reported, highlighting the significance of these compounds in understanding molecular interactions and stability. Kaur, Jasinski, Butcher, Yathirajan, Mayekar, and Narayana (2012) conducted such a study, providing insight into the molecular and crystal structure of similar compounds (Kaur et al., 2012).

Synthesis in the Context of Pharmaceutical Research

Research has also been directed towards synthesizing similar compounds for potential pharmaceutical applications. For instance, Zhao, Zhao, Chai, and Gong (2006) designed and synthesized a series of related compounds, assessing their anti-Hepatitis B virus activities, indicating the pharmaceutical research potential of these compounds (Zhao et al., 2006).

Safety And Hazards

This compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S/c1-3-16-12(14)11-5-7-4-8(13)9(15-2)6-10(7)17-11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOYZHMRKFJRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2S1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155156
Record name Benzo[b]thiophene-2-carboxylic acid, 5-hydroxy-6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate

CAS RN

1303890-37-0
Record name Benzo[b]thiophene-2-carboxylic acid, 5-hydroxy-6-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303890-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 5-hydroxy-6-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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